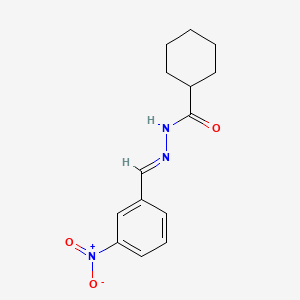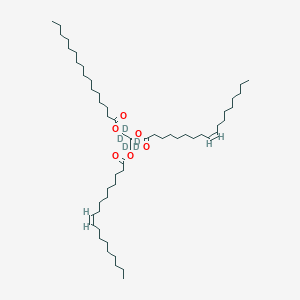
Proquinazid D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proquinazid D7 is an isotope-labeled analog of the quinazolinone fungicide proquinazid. In this compound, the propoxy protons are replaced by deuterium, making it useful for various analytical applications . Proquinazid itself is a fungicide used to control powdery mildew in high-value crops .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Proquinazid D7 involves the replacement of the propoxy protons in proquinazid with deuterium. This can be achieved through a multi-step synthesis process. One method involves the use of sodium 6-hydroxyhexanoate and sodium hydride in anhydrous dimethylformamide (DMF) to prepare a hapten that displays the entire 6-iodoquinazolin-4(3H)-one moiety .
Industrial Production Methods: Industrial production of this compound typically involves isotope labeling techniques. These techniques ensure that the physical properties of the labeled compound closely match those of the non-labeled counterpart, allowing for accurate quantitative analysis in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Proquinazid D7 undergoes various chemical reactions, including substitution and complex formation. The isotope-labeled nature of the compound makes it particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydride, anhydrous DMF, and sodium 6-hydroxyhexanoate . These reagents facilitate the substitution reactions necessary for the synthesis and analysis of the compound.
Major Products Formed: The major products formed from reactions involving this compound are typically isotope-labeled analogs of the original compound. These products are used in various analytical applications to ensure accurate quantification and analysis .
Wissenschaftliche Forschungsanwendungen
Proquinazid D7 has a wide range of scientific research applications. It is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique is valuable in overcoming matrix effects encountered in usual liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses . Additionally, this compound is used in immunoassays for the rapid monitoring of chemical contaminants in agricultural products .
Wirkmechanismus
The mechanism of action of Proquinazid D7 is similar to that of proquinazid. It interferes with the signal transduction between fungal and plant cells, thereby controlling fungal infections . The isotope-labeled nature of this compound allows for precise tracking and analysis in various research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Proquinazid D7 include other isotope-labeled analogs of fungicides and pesticides. These compounds are used in various analytical techniques to ensure accurate quantification and analysis .
Uniqueness: this compound is unique due to its isotope-labeled nature, which allows for precise and accurate analysis in scientific research. Its ability to overcome matrix effects in analytical techniques makes it a valuable tool in the quantitative analysis of pesticides .
Eigenschaften
Molekularformel |
C14H17IN2O2 |
|---|---|
Molekulargewicht |
379.24 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-6-iodo-3-propylquinazolin-4-one |
InChI |
InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3/i2D3,4D2,8D2 |
InChI-Schlüssel |
FLVBXVXXXMLMOX-JVLKTEDCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=C(C=C2)I)C(=O)N1CCC |
Kanonische SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)

